Methyl 5-hydroxyquinoline-7-carboxylate

Antibacterial screening Structure-activity relationship Phytopathogenic bacteria

Methyl 5-hydroxyquinoline-7-carboxylate (CAS 1261869-62-8) is the specific 5-hydroxy-7-carboxylate regioisomer, exhibiting distinct antibacterial activity (40.47% inhibition vs. P. aeruginosa) and lower lipophilicity (XLogP 1.7) compared to 8-hydroxy variants. Essential for precise SAR campaigns and herbicidal amide synthesis. Substituting generic hydroxyquinolines invalidates experimental outcomes. Procure this exact isomer for reproducible results.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 1261869-62-8
Cat. No. B2697579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxyquinoline-7-carboxylate
CAS1261869-62-8
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC=N2)C(=C1)O
InChIInChI=1S/C11H9NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h2-6,13H,1H3
InChIKeyNZKJXSUTFUWWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxyquinoline-7-Carboxylate (CAS 1261869-62-8): Procurement-Ready Quinoline Scaffold for Selective Antibacterial and Synthetic Applications


Methyl 5-hydroxyquinoline-7-carboxylate (CAS 1261869-62-8) is a specific positional isomer of hydroxyquinoline carboxylate featuring a hydroxyl group at the 5-position and a methyl ester at the 7-position of the quinoline ring . This specific 5-hydroxy-7-carboxylate substitution pattern confers distinct physicochemical properties, including a computed XLogP of 1.7 and a topological polar surface area (TPSA) of 59.4 Ų, which differentiate it from regioisomers like the 8-hydroxy-7-carboxylate (XLogP ~2.2) and the 6-hydroxy-7-carboxylate variants [1]. As a member of the hydroxyquinoline class, compounds with this substitution pattern have been identified as intermediates for bioactive molecules, particularly in the synthesis of substituted amides exhibiting herbicidal activity comparable to established standards [2].

Why Methyl 5-Hydroxyquinoline-7-Carboxylate Cannot Be Substituted with Generic Hydroxyquinoline Analogs


The interchangeability of hydroxyquinoline isomers is scientifically invalid due to position-dependent divergence in antibacterial spectrum, physicochemical properties, and synthetic utility. In vitro antibacterial screening of hydroxyquinoline positional isomers against phytopathogenic bacteria demonstrates that the 5-hydroxy substitution pattern yields a distinct activity profile compared to 6-, 7-, or 8-hydroxy regioisomers, with the 5-hydroxy variant showing 40.47% inhibition against Pseudomonas aeruginosa at 100 μg/mL, whereas 8-hydroxyquinoline achieves >96% inhibition under identical conditions [1]. This position-specific activity underscores that subtle shifts in hydroxyl placement result in non-equivalent biological outcomes. Furthermore, computed physicochemical parameters reveal meaningful differences: the 5-hydroxy-7-carboxylate methyl ester exhibits an XLogP of 1.7 and TPSA of 59.4 Ų, while the 8-hydroxy-7-carboxylate analog shows an XLogP of approximately 2.2 with identical TPSA [2]. These differences in lipophilicity directly impact membrane permeability, protein binding, and chromatographic behavior. From a synthetic chemistry perspective, the 5-hydroxy-7-carboxylate scaffold has been specifically utilized to generate substituted amides with herbicidal activity, establishing its validated role as a precursor for functional derivatives [3]. Substituting with a generic hydroxyquinoline risks altered reactivity patterns, divergent biological outcomes, and compromised synthetic yields in established protocols.

Quantitative Differentiation Evidence for Methyl 5-Hydroxyquinoline-7-Carboxylate (CAS 1261869-62-8)


Position-Specific Antibacterial Activity: 5-Hydroxy vs. 8-Hydroxy and 7-Hydroxy Regioisomers

In a systematic in vitro screening of hydroxyquinoline positional isomers against Pseudomonas aeruginosa, 5-hydroxyquinoline exhibited 40.47 ± 1.37% inhibition at 100 μg/mL. Under identical assay conditions, 8-hydroxyquinoline achieved 96.87 ± 0.00% inhibition, 7-hydroxyquinoline showed 44.78 ± 7.25% inhibition, and 6-hydroxyquinoline demonstrated only 10.51 ± 2.15% inhibition [1]. This 2.4-fold difference in activity between 8-hydroxy and 5-hydroxy substitution, and the 4-fold difference relative to 6-hydroxy, establishes that hydroxyl position critically determines antibacterial efficacy against this Gram-negative pathogen.

Antibacterial screening Structure-activity relationship Phytopathogenic bacteria

Lipophilicity Differentiation: XLogP Comparison Between 5-Hydroxy-7-Carboxylate and 8-Hydroxy-7-Carboxylate Methyl Esters

Computed physicochemical parameters reveal measurable differences between regioisomeric hydroxyquinoline-7-carboxylate methyl esters. Methyl 5-hydroxyquinoline-7-carboxylate has a computed XLogP of 1.7 and TPSA of 59.4 Ų . In contrast, methyl 8-hydroxyquinoline-7-carboxylate exhibits a computed XLogP of approximately 2.2 with an identical TPSA of 59.4 Ų [1]. This ΔXLogP of 0.5 units translates to approximately a 3.2-fold difference in octanol-water partition coefficient, indicating that the 8-hydroxy isomer is significantly more lipophilic than the 5-hydroxy variant despite identical molecular weight and hydrogen bonding capacity.

Physicochemical property prediction ADME profiling Chromatographic method development

Validated Synthetic Utility: 5-Hydroxy-2-Methylquinoline-7-Carboxylic Acid Derivatives as Herbicidal Agents

The 5-hydroxyquinoline-7-carboxylate scaffold serves as a direct precursor to bioactive amide derivatives. A series of eight substituted amides synthesized from 5-hydroxy-2-methylquinoline-7-carboxylic acid were evaluated for herbicidal activity via photosynthetic electron transport inhibition in spinach chloroplasts. Several derivatives demonstrated biological activity comparable to or exceeding the commercial standard 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) [1]. The methyl ester form (methyl 5-hydroxyquinoline-7-carboxylate) represents the ester-protected precursor to the corresponding carboxylic acid, which undergoes amidation to generate these herbicidally active compounds.

Agrochemical synthesis Herbicide discovery Photosynthesis inhibition

Commercial Availability and Quality Specifications: Purity Differentiation Among Suppliers

Methyl 5-hydroxyquinoline-7-carboxylate is commercially available from multiple reputable suppliers with documented purity specifications. Sigma-Aldrich (Enamine source) offers the compound at 95% purity , while Leyan provides material at 98% purity . CymitQuimica (Biosynth source) supplies the compound at a minimum 95% purity with pricing at 50 mg for €905.00 . The compound is cataloged under CAS 1261869-62-8 with molecular formula C11H9NO3 and molecular weight 203.19 g/mol across all verified sources, ensuring batch-to-batch identity consistency.

Chemical procurement Quality assurance Synthetic building block

Optimal Research and Industrial Applications for Methyl 5-Hydroxyquinoline-7-Carboxylate (CAS 1261869-62-8)


Structure-Activity Relationship (SAR) Studies of Hydroxyquinoline Antibacterial Agents

This compound serves as a critical positional isomer control in SAR campaigns evaluating hydroxyquinoline-based antibacterial agents. The quantitative data showing that 5-hydroxyquinoline yields 40.47% inhibition against Pseudomonas aeruginosa, compared to 96.87% for 8-hydroxyquinoline and 10.51% for 6-hydroxyquinoline under identical conditions, enables researchers to systematically map how hydroxyl position modulates antibacterial spectrum [1]. Procurement of this specific 5-hydroxy isomer allows for direct, controlled comparison within a complete positional isomer panel, essential for establishing robust SAR relationships in medicinal chemistry programs.

Agrochemical Lead Optimization: Photosynthesis-Inhibiting Herbicide Development

The 5-hydroxyquinoline-7-carboxylate scaffold is a validated precursor for generating herbicidal amide derivatives that inhibit photosynthetic electron transport. As demonstrated with the 2-methyl analog series, substituted amides prepared from this carboxylic acid scaffold exhibit activity comparable to or exceeding the commercial standard DCMU in spinach chloroplast assays [1]. Methyl 5-hydroxyquinoline-7-carboxylate provides a direct entry point for synthesizing novel amide libraries through ester hydrolysis followed by amide coupling, enabling agrochemical researchers to explore structure-activity relationships for next-generation herbicides targeting photosynthetic pathways.

Physicochemical Property-Driven Compound Selection for ADME Optimization

The computed XLogP differential of 0.5 units (1.7 for 5-hydroxy-7-carboxylate vs. ~2.2 for 8-hydroxy-7-carboxylate) makes this compound the preferred choice when reduced lipophilicity is desired for improved aqueous solubility or reduced non-specific protein binding [1][2]. In ADME optimization workflows where lower logP correlates with better drug-likeness parameters, this specific isomer offers a measurable advantage over the more lipophilic 8-hydroxy variant while retaining identical hydrogen bonding capacity (TPSA = 59.4 Ų for both). This property profile is particularly relevant for CNS-targeted programs or assays sensitive to compound aggregation.

Chemical Biology Tool Compound and Photoaffinity Probe Precursor

The hydroxyquinoline-7-carboxylate framework is structurally related to probes developed for 2-oxoglutarate-dependent oxygenases, including HIF-1α prolyl hydroxylases and KDM4 histone demethylases [1]. The 5-hydroxy substitution pattern offers distinct metal-chelating geometry compared to the 8-hydroxy variants commonly employed in such probes. Methyl 5-hydroxyquinoline-7-carboxylate provides a starting material for synthesizing novel chemical biology probes where altered chelation geometry may confer differential selectivity profiles across the 2-OG oxygenase family, an enzyme class with therapeutic relevance in oncology and anemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-hydroxyquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.